Glycidyl 4-tert-Butylbenzoate
Overview
Description
Glycidyl 4-tert-Butylbenzoate: is an organic compound with the molecular formula C14H18O3. It is a glycidyl ester of 4-tert-butylbenzoic acid and is commonly used in various chemical applications due to its unique structural properties. This compound is typically a colorless to light yellow liquid and is known for its stability and reactivity in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl 4-tert-Butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Glycidyl 4-tert-Butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the glycidyl group under mild conditions.
Major Products Formed:
Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.
Reduction: 4-tert-Butylbenzyl alcohol.
Substitution: Various glycidyl derivatives depending on the nucleophile used.
Scientific Research Applications
Glycidyl 4-tert-Butylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals often involves this compound.
Industry: It is used in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity
Mechanism of Action
The mechanism of action of Glycidyl 4-tert-Butylbenzoate involves its reactivity with various nucleophiles. The glycidyl group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of polymers and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- Glycidyl 4-tert-Butylphenyl Ether
- Glycidyl 4-tert-Butylphenyl Acetate
- Glycidyl 4-tert-Butylphenyl Propionate
Comparison: Glycidyl 4-tert-Butylbenzoate is unique due to its ester linkage, which imparts different chemical properties compared to ethers and acetates. The ester group makes it more susceptible to hydrolysis and other ester-specific reactions, whereas ethers and acetates have different reactivity profiles. This uniqueness allows for its use in specific applications where ester functionality is desired .
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-tert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWVDELPZQQGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346517 | |
Record name | Glycidyl 4-tert-Butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59313-58-5 | |
Record name | Glycidyl 4-tert-Butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.